4-Nitropyrimidin-5-ol
Description
4-Nitropyrimidin-5-ol is a substituted pyrimidine derivative characterized by a nitro group (-NO₂) at the 5-position and a hydroxyl group (-OH) at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The nitro and hydroxyl substituents confer unique physicochemical properties, such as enhanced electrophilicity at the nitro-substituted carbon and hydrogen-bonding capability via the hydroxyl group.
Properties
Molecular Formula |
C4H3N3O3 |
|---|---|
Molecular Weight |
141.09 g/mol |
IUPAC Name |
4-nitropyrimidin-5-ol |
InChI |
InChI=1S/C4H3N3O3/c8-3-1-5-2-6-4(3)7(9)10/h1-2,8H |
InChI Key |
GHTDPWDAAODIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitropyrimidin-5-ol typically involves nitration and subsequent functional group transformations. One common method starts with pyrimidine, which undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 4-nitropyrimidine is then subjected to hydroxylation to obtain 4-Nitropyrimidin-5-ol .
Industrial Production Methods: In industrial settings, the production of 4-Nitropyrimidin-5-ol can be scaled up using continuous flow synthesis techniques. This approach minimizes the accumulation of highly energetic intermediates, ensuring safer and more efficient production. Continuous extraction and optimized reaction conditions are employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitropyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products include 4-nitropyrimidin-5-one.
Reduction: Products include 4-aminopyrimidin-5-ol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Nitropyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Nitropyrimidin-5-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or affect cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize 4-Nitropyrimidin-5-ol, we compare its hypothetical properties and reactivity with four related pyrimidine derivatives (Table 1).
Table 1: Key Properties of 4-Nitropyrimidin-5-ol and Analogues
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| 4-Nitropyrimidin-5-ol | C₄H₃N₃O₃ | 141.09 g/mol | -OH (4), -NO₂ (5) | Electrophilic C5, H-bond donor |
| 2-(Methylthio)-5-nitropyrimidin-4-ol | C₅H₅N₃O₃S | 187.18 g/mol | -SCH₃ (2), -NO₂ (5), -OH (4) | Enhanced lipophilicity (SCH₃) |
| 2-Chloro-5-fluoropyrimidin-4-ol | C₄H₂ClFN₂O | 148.53 g/mol | -Cl (2), -F (5), -OH (4) | Halogen-mediated reactivity |
| 4-Chloro-6-methoxy-5-nitropyrimidine | C₅H₄ClN₃O₃ | 189.56 g/mol | -Cl (4), -OCH₃ (6), -NO₂ (5) | Methoxy stabilizes ring |
| 5,6-Diamino-2-mercaptopyrimidine-4-ol | C₄H₆N₄OS | 158.18 g/mol | -SH (2), -NH₂ (5,6), -OH (4) | Chelation potential (SH, NH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
